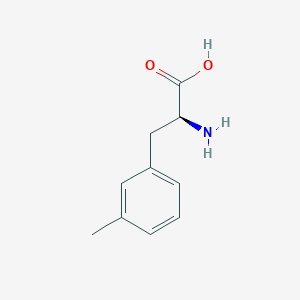

3-Methyl-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921552 | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-37-3 | |

| Record name | 3-Methyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114926373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3C5V2444R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-L-phenylalanine: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, it possesses unique structural and chemical properties conferred by the methyl group on its phenyl ring. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 3-Methyl-L-phenylalanine. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, this guide explores its role as a precursor to key neurotransmitters and its interaction with neuronal receptors, offering insights for its application in neuroscience research and as a building block for novel therapeutic agents.

Chemical Structure and Identification

3-Methyl-L-phenylalanine, systematically named (2S)-2-amino-3-(3-methylphenyl)propanoic acid, is an alpha-amino acid. Its structure consists of a central chiral carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-methylbenzyl side chain.

Molecular Structure:

Key Identifiers:

-

IUPAC Name: (2S)-2-amino-3-(3-methylphenyl)propanoic acid[1][2][3]

-

Synonyms: L-3-Methylphenylalanine, m-Methyl-L-phenylalanine, (S)-2-amino-3-(m-tolyl)propanoic acid[2]

Physicochemical Properties

The physicochemical properties of 3-Methyl-L-phenylalanine are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 179.22 g/mol | [2] |

| Melting Point | 192 - 199 °C | |

| Boiling Point | 322.8 ± 30.0 °C (Predicted) | |

| Solubility | Slightly soluble in water | [1] |

| pKa (Predicted) | pKa₁: 2.22 ± 0.10 (carboxyl group), pKa₂: 9.39 ± 0.10 (amino group) | |

| Appearance | White to off-white solid/powder |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the meta-substitution), the benzylic protons, the alpha-proton, and the methyl group protons. The aromatic protons would appear in the range of δ 7.0-7.3 ppm. The alpha-proton would be a multiplet around δ 3.8-4.2 ppm. The benzylic protons would appear as two diastereotopic multiplets around δ 2.8-3.2 ppm. The methyl protons would be a singlet around δ 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon (~175 ppm), the aromatic carbons (in the range of 125-140 ppm), the alpha-carbon (~55 ppm), the beta-carbon (~38 ppm), and the methyl carbon (~21 ppm).

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 180.10. In negative ion mode, the [M-H]⁻ ion would be at m/z 178.09.

Experimental Protocols

Asymmetric Synthesis of 3-Methyl-L-phenylalanine

The asymmetric synthesis of 3-Methyl-L-phenylalanine can be achieved through various established methods for non-natural amino acid synthesis. One common approach involves the stereoselective alkylation of a chiral glycine enolate equivalent.

Illustrative Workflow for Asymmetric Synthesis:

Asymmetric synthesis workflow for 3-Methyl-L-phenylalanine.

General Procedure:

-

Protection: The amino group of a suitable chiral glycine equivalent is protected, for example, with a Boc or Cbz group.

-

Enolate Formation: The protected glycine derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral enolate.

-

Alkylation: The enolate is then reacted with 3-methylbenzyl bromide. The stereochemistry of the final product is directed by the chiral auxiliary.

-

Deprotection and Cleavage: The chiral auxiliary is cleaved, and the amino and carboxyl protecting groups are removed under appropriate conditions (e.g., acid hydrolysis).

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography to yield pure 3-Methyl-L-phenylalanine.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Procedure:

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which 3-Methyl-L-phenylalanine is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: The crude 3-Methyl-L-phenylalanine is dissolved in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of 3-Methyl-L-phenylalanine decreases, leading to the formation of crystals.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove residual solvent.

Chiral Purity Analysis by HPLC

The enantiomeric purity of 3-Methyl-L-phenylalanine can be determined using chiral High-Performance Liquid Chromatography (HPLC).

Illustrative Experimental Workflow:

Workflow for chiral HPLC analysis.

General Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or a protein-based column, is used.

-

Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, is selected. The composition and pH of the mobile phase are optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the phenyl group (around 210-220 nm).

-

Analysis: The retention times of the L- and D-enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Biological Activity and Signaling Pathways

L-phenylalanine is an essential amino acid and a precursor for the synthesis of several important biomolecules, including the neurotransmitters dopamine and norepinephrine. It is reasonable to hypothesize that 3-Methyl-L-phenylalanine can also be metabolized and may interact with similar biological pathways.

Role as a Neurotransmitter Precursor

The metabolic pathway from L-phenylalanine to dopamine is well-established. L-phenylalanine is first hydroxylated to L-tyrosine by phenylalanine hydroxylase. L-tyrosine is then converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in dopamine synthesis. Finally, L-DOPA is decarboxylated to dopamine by DOPA decarboxylase. It is plausible that 3-Methyl-L-phenylalanine could enter this pathway, potentially leading to the formation of 3-methyl-dopamine, although this has not been extensively studied.

Simplified Dopamine Synthesis Pathway:

Potential involvement of 3-Methyl-L-phenylalanine in dopamine synthesis.

Interaction with NMDA Receptors

L-phenylalanine has been shown to act as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor[4]. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Antagonism of this receptor can modulate neuronal excitability. The presence of the methyl group on the phenyl ring of 3-Methyl-L-phenylalanine may influence its binding affinity and efficacy at the NMDA receptor compared to the parent compound.

NMDA Receptor Antagonism by Phenylalanine Analogs:

References

- 1. 3-Methyl-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 2. 3-Methylphenylalanine | C10H13NO2 | CID 2761494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 3-Methyl-L-phenylalanine: A Technical Guide for Researchers

An In-depth Review of a Unique Non-Natural Amino Acid in Drug Discovery and Peptide Engineering

Abstract

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest within the fields of medicinal chemistry, pharmacology, and biotechnology. Its structural similarity to the natural amino acid L-phenylalanine, coupled with the presence of a methyl group on the phenyl ring, imparts unique physicochemical properties that can be leveraged to enhance the therapeutic potential of peptides and small molecules. This technical guide provides a comprehensive overview of the biological significance of 3-Methyl-L-phenylalanine, detailing its impact on peptide stability, receptor binding, and enzymatic inhibition. We present a compilation of available quantitative data, detailed experimental protocols for its incorporation into peptides and subsequent biological evaluation, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to utilize 3-Methyl-L-phenylalanine in their research endeavors.

Introduction

The modification of peptides with non-natural amino acids is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. 3-Methyl-L-phenylalanine is one such modified amino acid that has been explored for its ability to confer desirable properties upon bioactive peptides. The introduction of a methyl group at the meta position of the phenyl ring can influence the conformation, hydrophobicity, and electronic properties of the amino acid, thereby modulating its interaction with biological targets.

This guide will explore the multifaceted biological significance of 3-Methyl-L-phenylalanine, from its role in enhancing peptide stability against enzymatic degradation to its application in the design of potent and selective enzyme inhibitors and receptor modulators.

Physicochemical Properties and Synthesis

The key structural feature of 3-Methyl-L-phenylalanine is the methyl group on the aromatic ring, which distinguishes it from its parent amino acid, L-phenylalanine. This modification increases the hydrophobicity and steric bulk of the side chain, which can influence peptide folding and interaction with target proteins.

The synthesis of peptides incorporating 3-Methyl-L-phenylalanine is typically achieved through solid-phase peptide synthesis (SPPS), utilizing an Fmoc-protected derivative of the amino acid, Fmoc-3-methyl-L-phenylalanine.[1] This allows for the site-specific incorporation of the modified residue into a growing peptide chain.

Biological Applications and Mechanisms of Action

The incorporation of 3-Methyl-L-phenylalanine into peptides has been shown to modulate their biological activity in several ways:

Enhanced Proteolytic Stability

A primary application of 3-Methyl-L-phenylalanine is to increase the resistance of peptides to degradation by proteases. The steric hindrance provided by the methyl group can prevent or slow the cleavage of adjacent peptide bonds by metabolic enzymes, thereby extending the in vivo half-life of the peptide therapeutic.

Modulation of Receptor Binding Affinity

The altered conformation and hydrophobicity of peptides containing 3-Methyl-L-phenylalanine can lead to changes in their binding affinity and selectivity for their target receptors. This property is particularly valuable in drug design, where fine-tuning receptor interaction is crucial for optimizing efficacy and reducing off-target effects. While specific quantitative binding data for 3-Methyl-L-phenylalanine-containing peptides is not abundant in publicly available literature, the principle of using such modifications to alter receptor affinity is well-established.

Enzyme Inhibition

Derivatives of methylated phenylalanine have been investigated as enzyme inhibitors. For instance, α-methyl-D,L-phenylalanine is a known inhibitor of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine.[2] This suggests that 3-Methyl-L-phenylalanine and its derivatives could be explored for their potential to inhibit specific enzymes. A notable example is the use of a dipeptide containing 3-methyl-L-phenylalanine as a component of a potent and selective irreversible inhibitor of cysteine cathepsins.[3]

Quantitative Data

The following table summarizes available quantitative data for 3-Methyl-L-phenylalanine and related compounds to provide a comparative overview of their biological activities.

| Compound/Peptide | Target Enzyme/Receptor | Assay Type | Parameter | Value | Reference |

| Dipeptide alkyne with 3-methyl-L-phenylalanine | Cathepsin B | Inactivation kinetics | k_inact/K_I (M⁻¹s⁻¹) | 133 M⁻¹s⁻¹ | [3] |

| Dipeptide alkyne with 3-methyl-L-phenylalanine | Cathepsin L | Inactivation kinetics | k_inact/K_I (M⁻¹s⁻¹) | 3 M⁻¹s⁻¹ | [3] |

| Dipeptide alkyne with 3-methyl-L-phenylalanine | Cathepsin S | Inactivation kinetics | k_inact/K_I (M⁻¹s⁻¹) | 10 M⁻¹s⁻¹ | [3] |

| Dipeptide alkyne with 3-methyl-L-phenylalanine | Cathepsin K | Inactivation kinetics | k_inact/K_I (M⁻¹s⁻¹) | 19 M⁻¹s⁻¹ | [3] |

| α-methyl-D,L-phenylalanine | Phenylalanine Hydroxylase | Enzyme Inhibition Assay | % Inhibition | 65-70% | [2] |

| 3,5-dibromo-L-phenylalanine | NMDA Receptor | Electrophysiology | EC₅₀ | 331.6 ± 78.6 µM | [4] |

| 3,5-dibromo-L-phenylalanine | AMPA/kainate mEPSC | Electrophysiology | IC₅₀ | 29.4 ± 4.3 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-Methyl-L-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Methyl-L-phenylalanine

This protocol describes the manual synthesis of a generic peptide incorporating Fmoc-3-methyl-L-phenylalanine.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-3-methyl-L-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

To couple Fmoc-3-methyl-L-phenylalanine, extend the coupling time to 4 hours or perform a double coupling to ensure complete reaction due to potential steric hindrance.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the synthesized peptide by mass spectrometry.

Enzyme Inhibition Assay: Determination of k_inact/K_I for a Cysteine Cathepsin Inhibitor

This protocol is adapted from the study of a dipeptide alkyne inhibitor containing 3-methyl-L-phenylalanine.[3]

Materials:

-

Recombinant human cysteine cathepsin (e.g., Cathepsin B, L, S, or K)

-

Fluorogenic substrate for the specific cathepsin

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Dipeptide alkyne inhibitor containing 3-methyl-L-phenylalanine

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: Pre-incubate the cathepsin enzyme in the assay buffer to ensure full activation.

-

Inhibitor Incubation:

-

In a 96-well plate, add varying concentrations of the inhibitor to the activated enzyme.

-

Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the incubation time. The slope of this line gives the apparent inactivation rate constant (k_obs).

-

Plot the k_obs values against the inhibitor concentration.

-

Fit the data to the Michaelis-Menten equation to determine the maximal inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).

-

The second-order rate constant for inactivation (k_inact/K_I) can then be calculated.

-

Signaling Pathways and Experimental Workflows

The incorporation of 3-Methyl-L-phenylalanine can influence various biological pathways by modulating the activity of key proteins. Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow.

Conclusion

3-Methyl-L-phenylalanine represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its incorporation into peptides can lead to enhanced metabolic stability and modulated biological activity, addressing some of the key challenges in the development of peptide-based therapeutics. While the available quantitative data for this specific amino acid derivative is still somewhat limited, the principles of its application are well-founded in the broader field of non-natural amino acid mutagenesis. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further explore the biological significance of 3-Methyl-L-phenylalanine and unlock its full potential in the design of novel drugs and research tools. Future studies focusing on generating comprehensive datasets on the pharmacokinetic and pharmacodynamic properties of peptides containing 3-Methyl-L-phenylalanine will be crucial for advancing its application in clinical settings.

References

- 1. WO2016049359A1 - Peptidomimetic macrocycles and uses thereof - Google Patents [patents.google.com]

- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-L-phenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and biotechnological research. Due to its unique structural properties, this phenylalanine derivative serves as a valuable building block in the design of novel peptides and therapeutic agents with enhanced stability and efficacy.[1][2] This document details a representative chemoenzymatic synthesis protocol, extensive characterization methodologies including NMR, mass spectrometry, and chiral HPLC, and its application workflow in solid-phase peptide synthesis (SPPS). All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

3-Methyl-L-phenylalanine is an analog of the essential amino acid L-phenylalanine, distinguished by a methyl group at the meta-position of the phenyl ring. This modification imparts altered steric and electronic properties, making it a valuable tool in medicinal chemistry and protein engineering.[2] Its incorporation into peptide sequences can influence conformation, increase resistance to enzymatic degradation, and modulate biological activity.[3] Consequently, 3-Methyl-L-phenylalanine is explored for the development of new drugs, particularly in the realm of neurological disorders, and for creating modified proteins with enhanced functionalities.[2]

Synthesis of 3-Methyl-L-phenylalanine

While various synthetic strategies for phenylalanine derivatives exist, a common and effective approach for obtaining the enantiomerically pure L-isomer involves the synthesis of a racemic mixture followed by enzymatic resolution. Below is a representative chemoenzymatic protocol.

Representative Synthesis Workflow

References

Spectroscopic Analysis of 3-Methyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methyl-L-phenylalanine, a substituted aromatic amino acid of interest in drug discovery and development. Due to the limited availability of published experimental spectra for 3-Methyl-L-phenylalanine, this guide leverages data from the closely related parent compound, L-phenylalanine, and its derivatives to provide a robust predictive analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate laboratory investigation.

Predicted and Comparative Spectroscopic Data

The structural similarity of 3-Methyl-L-phenylalanine to L-phenylalanine allows for a reliable prediction of its key spectroscopic features. The primary differences will arise from the presence of the methyl group on the phenyl ring, which will introduce a new set of signals in the NMR spectra and may cause subtle shifts in the IR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Data

| Proton | N-Acetyl-L-phenylalanine (DMSO-d6) Chemical Shift (δ) ppm [2] | L-Phenylalanine Methyl Ester HCl (DMSO-d6) Chemical Shift (δ) ppm [2] | Predicted 3-Methyl-L-phenylalanine Chemical Shift (δ) ppm |

| α-CH | 4.40 (ddd) | 4.23 (dd) | ~4.2-4.4 |

| β-CH₂ | 3.03 (dd), 2.83 (dd) | 3.21 (dd), 3.10 (dd) | ~2.8-3.2 |

| Aromatic-H | 7.31–7.17 (m) | 7.38–7.20 (m) | ~7.0-7.3 (complex multiplet) |

| NH | 8.18 (d) | 8.74 (s, NH₃⁺) | Dependent on pH and solvent |

| COOH | 12.65 (s) | - | Dependent on pH and solvent |

| OCH₃ | - | 3.65 (s) | - |

| Acetyl CH₃ | 1.77 (s) | - | - |

| Aromatic CH₃ | - | - | ~2.3 (s) |

Predicted shifts are estimations based on the structure and comparative data.

Table 2: Comparative ¹³C NMR Data

| Carbon | N-Acetyl-L-phenylalanine (DMSO-d6) Chemical Shift (δ) ppm [2] | L-Phenylalanine Methyl Ester HCl (DMSO-d6) Chemical Shift (δ) ppm [2] | Predicted 3-Methyl-L-phenylalanine Chemical Shift (δ) ppm |

| C=O | 173.15 | 169.34 | ~170-174 |

| α-C | 53.48 | 53.22 | ~53-55 |

| β-C | 36.77 | 35.83 | ~36-38 |

| Aromatic C (quat.) | 137.71 | 134.69 | ~135-138 (C-3 and C-ipso) |

| Aromatic CH | 129.03, 128.16, 126.38 | 129.38, 128.57, 127.24 | ~126-130 (multiple signals) |

| OCH₃ | - | 52.53 | - |

| Acetyl C=O | 169.19 | - | - |

| Acetyl CH₃ | 22.33 | - | - |

| Aromatic CH₃ | - | - | ~20-22 |

Predicted shifts are estimations based on the structure and comparative data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Methyl-L-phenylalanine is expected to be very similar to that of L-phenylalanine, with the addition of C-H stretching and bending vibrations from the methyl group. The following table presents typical IR absorption bands for L-phenylalanine for comparison[4].

Table 3: Comparative IR Data

| Functional Group | L-Phenylalanine Absorption (cm⁻¹) [4] | Expected 3-Methyl-L-phenylalanine Absorption (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3443 (broad) | 3000-3500 (broad) |

| N-H stretch (amino group/zwitterion) | 3068, 3034 (asymmetric & symmetric) | 3000-3100 |

| C-H stretch (aromatic) | ~3030 | ~3030 |

| C-H stretch (aliphatic) | 2964-2940 | 2960-2930 |

| C-H stretch (methyl) | - | ~2920, 2850 |

| C=O stretch (carboxylic acid) | ~1700-1725 (non-zwitterionic) | ~1700-1725 |

| N-H bend (amino group/zwitterion) | 1608, 1525 (asymmetric & symmetric) | 1610, 1520 |

| C=C stretch (aromatic) | 1625 (shoulder) | ~1600, 1490 |

| COO⁻ stretch (zwitterion) | 1587 (asymmetric) | ~1590 |

| C-H bend (methyl) | - | ~1450, 1375 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The exact mass of 3-Methyl-L-phenylalanine is 179.0946 g/mol [5][6]. PubChem provides predicted collision cross-section (CCS) values for various adducts of 3-Methyl-L-phenylalanine, which can be useful in ion mobility-mass spectrometry studies[7]. Experimental mass spectra for the related N-Methyl-L-phenylalanine methyl ester show a molecular ion peak (M+) at m/z 193.

Table 4: Predicted Mass Spectrometry Data for 3-Methyl-L-phenylalanine Adducts [7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M-H]⁻ | 178.08736 |

| [M+NH₄]⁺ | 197.12846 |

| [M+K]⁺ | 218.05780 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-quality NMR spectra of amino acids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 3-Methyl-L-phenylalanine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger sample amount (20-50 mg) may be required.

-

Longer acquisition times are typically necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid amino acid is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 3-Methyl-L-phenylalanine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A general workflow for the analysis of amino acids by mass spectrometry is outlined below:

-

Sample Preparation: Dissolve a small amount of 3-Methyl-L-phenylalanine in a suitable solvent compatible with the chosen ionization technique (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization).

-

Ionization:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like amino acids. The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied to generate charged droplets that desolvate to produce gas-phase ions.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a matrix compound on a target plate. A pulsed laser is used to desorb and ionize the analyte molecules.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. High-resolution mass spectrometry can be used to determine the elemental composition of the detected ions.

Workflow Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data for a compound like 3-Methyl-L-phenylalanine.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a methyl group on the phenyl ring, imparts distinct physicochemical properties compared to its natural counterpart, L-phenylalanine. These properties can influence the conformational stability, enzymatic resistance, and receptor-binding affinity of peptides and other molecules into which it is incorporated.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-L-phenylalanine, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.

Core Physicochemical Properties

The structural and physicochemical characteristics of 3-Methyl-L-phenylalanine are summarized below. While experimentally determined data for some properties are limited, reliable predicted values and data from closely related compounds provide valuable insights.

Table 1: General and Structural Properties of 3-Methyl-L-phenylalanine

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-methylphenyl)propanoic acid | [2] |

| Synonyms | L-3-Methylphenylalanine, (S)-2-amino-3-m-tolylpropanoic acid | [2] |

| CAS Number | 114926-37-3 | [2] |

| PubChem CID | 2761494 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| SMILES | CC1=CC(=CC=C1)C--INVALID-LINK--N | [2] |

| InChI Key | JZRBSTONIYRNRI-VIFPVBQESA-N | [2] |

| Appearance | White to off-white solid/powder | [1][4] |

Table 2: Physicochemical Data of 3-Methyl-L-phenylalanine

| Property | Value | Method | Source |

| Melting Point | Not available (Predicted to be high, typical for amino acids) | - | - |

| Boiling Point | 322.8 ± 30.0 °C (Predicted) | Prediction | |

| Solubility in Water | Slightly soluble | Qualitative Observation | |

| pKa (α-carboxyl) | ~2.22 (Predicted) | Prediction | |

| pKa (α-amino) | Not available | - | - |

| logP | -1.2 (Predicted) | XlogP3 | [2][5] |

| Purity | ≥95% (Commercially available) | HPLC | [6][7] |

| Chiral Purity | ≥98% (ee) (Commercially available) | Chiral LC | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like 3-Methyl-L-phenylalanine are provided below. These protocols are based on established analytical techniques.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, specialized techniques may be required.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 3-Methyl-L-phenylalanine is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.[8]

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid particle disappears is recorded as the end of the melting range.

-

-

Note: For compounds that decompose, the melting point may be accompanied by a color change or gas evolution. Fast scanning calorimetry can be an alternative to avoid thermal decomposition.

Solubility Determination

The solubility of 3-Methyl-L-phenylalanine in various solvents, particularly water, is crucial for its application in biological systems and for formulation development.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of 3-Methyl-L-phenylalanine is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis:

-

The suspension is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a filtered syringe.

-

The concentration of 3-Methyl-L-phenylalanine in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

-

Calculation: The solubility is expressed as the concentration of the dissolved solid in the solvent (e.g., in g/L or mol/L) at the specified temperature.

pKa Determination

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups are fundamental to understanding the ionization state of 3-Methyl-L-phenylalanine at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of 3-Methyl-L-phenylalanine is dissolved in deionized water.

-

Titration:

-

The solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5-2.0) to ensure both the carboxyl and amino groups are protonated.

-

The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the equivalents of base added.

-

The pKa of the α-carboxyl group (pKa₁) is the pH at the first half-equivalence point.

-

The pKa of the α-amino group (pKa₂) is the pH at the second half-equivalence point.

-

LogP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is a critical parameter in predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method with HPLC Analysis

-

System Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Partitioning:

-

A known amount of 3-Methyl-L-phenylalanine is dissolved in one of the phases (typically the aqueous phase).

-

A known volume of this solution is mixed with a known volume of the other phase in a sealed flask.

-

The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of 3-Methyl-L-phenylalanine in both the aqueous and n-octanol phases is determined by HPLC.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Metabolic Pathway of Phenylalanine

3-Methyl-L-phenylalanine, as a derivative of L-phenylalanine, is expected to be metabolized through similar enzymatic pathways. The primary metabolic route for phenylalanine involves its conversion to tyrosine.[10][11]

Figure 1. Simplified metabolic pathway of 3-Methyl-L-phenylalanine.

Experimental Workflow for Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method to determine the enantiomeric purity of chiral compounds like 3-Methyl-L-phenylalanine.[4]

Figure 2. Workflow for chiral HPLC analysis of 3-Methyl-L-phenylalanine.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

3-Methyl-L-phenylalanine is frequently incorporated into peptides using Solid-Phase Peptide Synthesis (SPPS). This workflow illustrates the key steps in adding an amino acid to a growing peptide chain on a solid support.[12][13][14]

Figure 3. General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Methylphenylalanine | C10H13NO2 | CID 2761494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - 3-methyl-l-phenylalanine (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Methyl-L-phenylalanine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 3-Methyl-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. sepax-tech.com.cn [sepax-tech.com.cn]

- 10. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reactome | Phenylalanine metabolism [reactome.org]

- 12. bachem.com [bachem.com]

- 13. biotage.com [biotage.com]

- 14. wernerlab.weebly.com [wernerlab.weebly.com]

3-Methyl-L-phenylalanine vs L-phenylalanine structural differences

An In-depth Technical Guide on the Core Structural Differences: 3-Methyl-L-phenylalanine vs. L-phenylalanine

Introduction

L-phenylalanine is one of the twenty common, genetically encoded amino acids and an essential α-amino acid for humans, playing a critical role in protein biosynthesis and as a precursor for key signaling molecules.[1] Its structure is characterized by a benzyl side chain.[][3] 3-Methyl-L-phenylalanine is a non-natural, synthetic analog of L-phenylalanine. The core structural difference lies in the addition of a methyl group at the meta-position (position 3) of the phenyl ring on the side chain.[4][5] This seemingly minor modification introduces significant changes to the molecule's physicochemical properties, steric profile, and biological activity, making it a valuable tool for researchers, particularly in peptide synthesis and drug development.[6][7] This guide provides a detailed technical comparison of these two molecules.

Core Structural Analysis

The fundamental difference between L-phenylalanine and 3-Methyl-L-phenylalanine is the substitution on the aromatic side chain. L-phenylalanine possesses an unsubstituted phenyl group attached to a methylene (-CH₂-) group, while 3-Methyl-L-phenylalanine features a methyl (-CH₃) group at the third carbon of this phenyl ring.[1][5]

This substitution has several structural implications:

-

Steric Hindrance: The methyl group introduces additional bulk to the phenyl ring, which can influence the molecule's conformation and its ability to fit into enzyme active sites or receptor binding pockets.

-

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can subtly alter the electron density of the aromatic ring, potentially affecting π-π stacking interactions, which are crucial for protein structure stabilization.[]

-

Hydrophobicity: The addition of a nonpolar methyl group increases the overall hydrophobicity of the side chain. This can enhance interactions with hydrophobic pockets in proteins and may improve properties like membrane permeability in peptide-based drugs.[6]

References

Potential Applications of 3-Methyl-L-phenylalanine in Neurobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that is gaining interest in the field of neurobiology. As a derivative of L-phenylalanine, a precursor to several key neurotransmitters, this compound presents a unique scaffold for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding and potential applications of 3-Methyl-L-phenylalanine in neurobiology. It details its interaction with the L-type amino acid transporter 1 (LAT1), a critical gateway to the brain, and explores its putative roles as a modulator of catecholaminergic and glutamatergic pathways. This document also includes detailed experimental protocols for investigating its neurobiological properties and summarizes the available quantitative data to facilitate further research and development.

Introduction

3-Methyl-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine, characterized by a methyl group at the meta position of the phenyl ring.[1] This structural modification imparts distinct physicochemical properties compared to its parent molecule, influencing its biological activity and potential therapeutic applications. While research specifically focused on the neurobiology of 3-Methyl-L-phenylalanine is still emerging, its structural similarity to L-phenylalanine and other neuroactive phenylalanine analogs provides a strong basis for exploring its potential in several key areas of neuroscience.[2][3]

The primary rationale for investigating 3-Methyl-L-phenylalanine in neurobiology stems from three key areas:

-

Blood-Brain Barrier (BBB) Transport: Its interaction with the L-type amino acid transporter 1 (LAT1) suggests its potential as a vehicle for CNS drug delivery or as a modulator of nutrient transport into the brain.[4][5]

-

Neurotransmitter Synthesis: As an analog of L-phenylalanine, it may interact with the enzymatic pathways responsible for the synthesis of dopamine, norepinephrine, and epinephrine, potentially acting as a precursor, inhibitor, or modulator.[6][7]

-

Neuromodulation: The known effects of L-phenylalanine and its derivatives on glutamatergic neurotransmission suggest that 3-Methyl-L-phenylalanine could also exhibit activity at glutamate receptors, offering a potential mechanism for neuroprotection or treatment of excitotoxicity-related disorders.[8][[“]]

This guide will delve into these potential applications, presenting the available evidence, outlining experimental approaches to further investigate these possibilities, and providing a framework for future research.

Interaction with the L-Type Amino Acid Transporter 1 (LAT1)

The LAT1 transporter (solute carrier family 7 member 5, SLC7A5) is a crucial transporter for large neutral amino acids, including phenylalanine, across the BBB.[10] It is also a key transporter for several drugs and prodrugs into the brain. The affinity of phenylalanine analogs for LAT1 is a critical determinant of their CNS bioavailability.

Studies on meta-substituted phenylalanine analogs have shown that modification at the meta position can enhance affinity for LAT1.[4] A study comparing the transport of methyl-substituted phenylalanine isomers through LAT1 demonstrated that 3-Methyl-L-phenylalanine (the meta isomer) is a more efficient substrate for transport than its ortho and para counterparts.[4]

Quantitative Data on LAT1 Transport

The following table summarizes the available data on the transport of methyl-substituted phenylalanine isomers by LAT1, as determined by a [³H]-gabapentin efflux assay in HEK-hLAT1 cells.[4] A higher efflux rate indicates more efficient transport.

| Compound | Isomer Position | Efflux Rate (fmol/min) |

| 3-Methyl-L-phenylalanine | meta | 3.8 |

| 2-Methyl-L-phenylalanine | ortho | 2.7 |

| 4-Methyl-L-phenylalanine | para | 2.7 |

| L-phenylalanine | - | 2.7 ± 0.3 |

Signaling and Transport Pathway

The following diagram illustrates the proposed mechanism of 3-Methyl-L-phenylalanine transport across the blood-brain barrier via the LAT1 transporter.

References

- 1. β-Methylphenylalanine exerts neuroprotective effects in a Parkinson's disease model by protecting against tyrosine hydroxylase depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. consensus.app [consensus.app]

- 10. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

Investigating the Metabolic Pathway of 3-Methyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid with potential applications in pharmaceutical development and protein engineering.[1] A thorough understanding of its metabolic fate is crucial for assessing its safety, efficacy, and pharmacokinetic profile. This technical guide provides a comprehensive framework for investigating the metabolic pathway of 3-Methyl-L-phenylalanine. Due to the limited direct literature on its specific metabolic pathway, this document outlines a putative pathway based on the known metabolism of L-phenylalanine and other ring-substituted analogs. Furthermore, it details experimental protocols to elucidate and quantify its biotransformation, and provides templates for data presentation.

Putative Metabolic Pathway of 3-Methyl-L-phenylalanine

The metabolic pathway of 3-Methyl-L-phenylalanine is likely to share similarities with that of its parent amino acid, L-phenylalanine. The primary routes of L-phenylalanine metabolism involve hydroxylation, transamination, and decarboxylation.[2][3] The presence of the methyl group on the aromatic ring is expected to influence the substrate specificity and kinetics of the involved enzymes.

The proposed primary metabolic steps are:

-

Hydroxylation: The initial and major catabolic pathway for L-phenylalanine in mammals is its conversion to L-tyrosine, catalyzed by phenylalanine hydroxylase (PAH) .[2][4] It is plausible that 3-Methyl-L-phenylalanine is also a substrate for PAH, leading to the formation of 3-methyl-L-tyrosine. The cofactor tetrahydrobiopterin (BH4) is essential for this reaction.[5]

-

Aromatic Hydroxylation by Cytochrome P450: Cytochrome P450 (CYP450) enzymes play a crucial role in the metabolism of xenobiotics and a wide range of endogenous compounds.[6][7] It is highly probable that CYP450 isoforms are involved in the hydroxylation of the aromatic ring of 3-Methyl-L-phenylalanine at various positions, or potentially hydroxylation of the methyl group itself.

-

Transamination: L-phenylalanine can undergo transamination to form phenylpyruvate.[3] This reaction is typically catalyzed by an aminotransferase. 3-Methyl-L-phenylalanine could similarly be transaminated to 3-methylphenylpyruvate.

-

Decarboxylation: Decarboxylation of L-phenylalanine leads to the formation of phenylethylamine.[3] The corresponding metabolite for 3-Methyl-L-phenylalanine would be 3-methylphenylethylamine.

These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 3. AMINO ACID METABOLISM : PHENYLALANINE & TYROSINE [education.med.nyu.edu]

- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. L-phenylalanine degradation I (aerobic) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. optibrium.com [optibrium.com]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Pharmacological Actions of 3-Methyl-L-phenylalanine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological actions of 3-Methyl-L-phenylalanine derivatives. The inclusion of a methyl group at the 3-position of the L-phenylalanine scaffold serves as a critical modification in medicinal chemistry, influencing the potency, selectivity, and pharmacokinetic properties of these compounds. This guide will delve into their interactions with various biological targets, including G protein-coupled receptors (GPCRs), enzymes, and neurotransmitter transporters, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Pharmacological Data

The pharmacological activity of 3-Methyl-L-phenylalanine derivatives is diverse, with compounds exhibiting a range of potencies and selectivities for different biological targets. The following tables summarize key quantitative data from published studies.

Table 1: Activity of 3-Methyl-L-phenylalanine Derivatives on the L-type Amino Acid Transporter 1 (LAT1)

| Compound | Derivative Type | Assay Type | Parameter | Value | Cell Line | Reference |

| 3-Methyl-L-phenylalanine | meta-methyl | Efflux Rate | fmol/min | 3.8 | HEK-hLAT1 | [1] |

| 3-Methyl-L-tyrosine | meta-methyl | Efflux Rate | fmol/min | 3.3 | HEK-hLAT1 | [1] |

| 3-Chloro-L-phenylalanine | meta-chloro | Efflux Rate | fmol/min | ~2.8 | HEK-hLAT1 | [1] |

| 3-Bromo-L-phenylalanine | meta-bromo | Efflux Rate | fmol/min | ~2.5 | HEK-hLAT1 | [1] |

| 3-Iodo-L-phenylalanine | meta-iodo | Efflux Rate | fmol/min | ~2.3 | HEK-hLAT1 | [1] |

| 3-Phenyl-L-phenylalanine | meta-phenyl | Uptake Inhibition | IC50 (µM) | 7.3 | HEK-hLAT1 | [1] |

| 3-(Thiophen-2-yl)-L-phenylalanine | meta-thiophenyl | Uptake Inhibition | IC50 (µM) | 6.6 | HEK-hLAT1 | [1] |

Table 2: Activity of Halogenated L-phenylalanine Derivatives on Glutamate Receptors

| Compound | Target | Assay Type | Parameter | Value (µM) | System | Reference |

| 3,5-Dibromo-L-phenylalanine | NMDA Receptor | Patch-clamp | EC50 | 331.6 ± 78.6 | Rat cerebrocortical cultured neurons | [2] |

| 3,5-Dibromo-L-phenylalanine | AMPA/kainate Receptor | Patch-clamp | IC50 | 29.4 ± 4.3 | Rat cerebrocortical cultured neurons | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. This section outlines the key experimental protocols for assays cited in this guide.

L-type Amino Acid Transporter 1 (LAT1) Efflux and Inhibition Assays

These assays are designed to determine the interaction of compounds with the LAT1 transporter, assessing whether they act as substrates (transported by LAT1) or inhibitors.

Experimental Workflow for LAT1 Assays

Caption: Workflow for LAT1 trans-stimulation (efflux) and cis-inhibition assays.

Protocol Details:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing human LAT1 (HEK-hLAT1) are cultured in appropriate media.

-

Trans-stimulation (Efflux) Assay:

-

Cells are preloaded with a radiolabeled LAT1 substrate, such as [³H]-gabapentin.

-

After washing to remove the extracellular radiotracer, the cells are incubated with the test compound.

-

The amount of radioactivity released from the cells into the supernatant is measured over time to determine the efflux rate, indicating if the test compound is a LAT1 substrate.[1]

-

-

Cis-inhibition Assay:

-

Cells are incubated with varying concentrations of the test compound.

-

A radiolabeled LAT1 substrate, such as [¹⁴C]-L-leucine, is then added.

-

The uptake of the radiolabeled substrate is measured to determine the inhibitory potency (IC50) of the test compound.[1]

-

Patch-Clamp Electrophysiology for Glutamate Receptor Modulation

This technique allows for the direct measurement of ion flow through receptor channels, providing detailed information on agonist, antagonist, and modulatory effects.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp electrophysiology to assess glutamate receptor modulation.

Protocol Details:

-

Cell Preparation: Primary cultures of rat cerebrocortical neurons are prepared.

-

Recording: Whole-cell patch-clamp recordings are performed on individual neurons.

-

Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) are recorded in the absence and presence of the test compound. To isolate specific receptor-mediated currents, selective antagonists for other receptors are used.

-

Data Analysis: Changes in the frequency and amplitude of mEPSCs are analyzed to determine the effect of the compound on presynaptic release and postsynaptic receptor function, respectively. Dose-response curves are generated to calculate EC50 and IC50 values.[2]

Signaling Pathways and Mechanisms of Action

3-Methyl-L-phenylalanine and its derivatives can modulate various signaling pathways, primarily through their interaction with GPCRs and neurotransmitter transporters.

G Protein-Coupled Receptor (GPCR) Signaling

L-phenylalanine itself has been shown to activate a number of orphan GPCRs.[3][4] While specific data for 3-methyl-L-phenylalanine derivatives is still emerging, it is hypothesized that they can also act as modulators of GPCR signaling. The general mechanism of GPCR activation involves a cascade of intracellular events.

Generalized GPCR Signaling Pathway

References

- 1. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mta.scholaris.ca [mta.scholaris.ca]

- 4. mta.scholaris.ca [mta.scholaris.ca]

Solubility and stability of 3-Methyl-L-phenylalanine in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel peptides and small molecule drug candidates. Its unique structural modification, the presence of a methyl group on the phenyl ring, can impart desirable physicochemical and pharmacological properties, such as increased metabolic stability, enhanced binding affinity, and altered conformational preferences compared to its natural counterpart, L-phenylalanine. A thorough understanding of the solubility and stability of 3-Methyl-L-phenylalanine in various solvent systems is paramount for its effective utilization in drug discovery and development, from initial synthesis and purification to formulation and long-term storage.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-Methyl-L-phenylalanine. Where specific data for the methylated analog is not publicly available, information on the parent compound, L-phenylalanine, is presented as a relevant comparator to infer potential properties and guide experimental design. Furthermore, this guide details robust experimental protocols for determining these critical parameters and outlines a logical workflow for a comprehensive assessment.

Solubility of 3-Methyl-L-phenylalanine

Currently, specific quantitative solubility data for 3-Methyl-L-phenylalanine in a range of solvents is not extensively reported in peer-reviewed literature. General supplier information describes it as a white to pale brown powder that is soluble in water and some organic solvents.[1] The addition of a methyl group to the phenyl ring of L-phenylalanine is expected to increase its lipophilicity, which may lead to a decrease in aqueous solubility and an increase in solubility in organic solvents compared to the parent amino acid.

For comparative purposes, the experimentally determined solubility of L-phenylalanine in water and other common solvents is presented in the tables below. This information can serve as a baseline for estimating the solubility of 3-Methyl-L-phenylalanine and for selecting appropriate solvent systems for experimental investigation.

Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility ( g/100g Water)[2] |

| 0 | 273.15 | 2.02 |

| 10 | 283.15 | 2.39 |

| 20 | 293.15 | 2.82 |

| 30 | 303.15 | 3.32 |

| 40 | 313.15 | 3.92 |

| 50 | 323.15 | 4.64 |

| 60 | 333.15 | 5.49 |

| 70 | 343.15 | 6.51 |

Table 2: Solubility of L-Phenylalanine in Various Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (10^3 * x)[3] |

| Water | 2.99 |

| Methanol | 0.13 |

| Ethanol | 0.05 |

| n-Propanol | 0.03 |

| Isopropanol | 0.02 |

| n-Butanol | 0.02 |

| Isobutanol | 0.01 |

| Acetonitrile | < 0.01 |

| 1,4-Dioxane | < 0.01 |

| Acetone | < 0.01 |

| Methyl Acetate | < 0.01 |

| Ethyl Acetate | < 0.01 |

Stability of 3-Methyl-L-phenylalanine

Potential Degradation Pathways:

-

Oxidative Degradation: The aromatic ring and the amino acid backbone can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives, ketones, or cleavage products. The presence of a methyl group might influence the sites of oxidation on the phenyl ring.

-

Thermal Degradation: At elevated temperatures, amino acids can undergo decarboxylation, deamination, and other complex reactions, leading to a variety of degradation products.[5][6] For L-phenylalanine, thermal degradation can produce compounds such as phenylacetaldehyde and phenylacetic acid.[7]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amino acids. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

-

Hydrolytic Degradation: While generally stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with high temperatures can lead to degradation.

Experimental Protocols

To address the lack of specific data for 3-Methyl-L-phenylalanine, the following detailed experimental protocols are provided as a guide for researchers.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

1. Materials and Equipment:

- 3-Methyl-L-phenylalanine (solid)

- Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol)

- Scintillation vials or glass flasks with screw caps

- Orbital shaker with temperature control

- Analytical balance

- Centrifuge

- Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

- Add an excess amount of solid 3-Methyl-L-phenylalanine to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

- Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of solid material.

- After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to allow the solid to settle.

- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved solid.

- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

- Analyze the concentration of 3-Methyl-L-phenylalanine in the diluted samples using a validated HPLC method.

- Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

1. Materials and Equipment:

- 3-Methyl-L-phenylalanine (solid and in solution)

- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)

- Hydrogen peroxide (H₂O₂)

- Temperature-controlled oven

- Photostability chamber

- pH meter

- HPLC or LC-MS system for analysis

2. Procedure:

3. Analysis:

- For all stress conditions, compare the chromatograms of the stressed samples with that of an unstressed control.

- Quantify the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

- If using LC-MS, attempt to identify the mass of the degradation products to elucidate their structures.

Visualizations

Workflow for Solubility and Stability Assessment

Caption: Logical workflow for the comprehensive solubility and stability assessment of 3-Methyl-L-phenylalanine.

Hypothetical Degradation Pathway of 3-Methyl-L-phenylalanine

Caption: Hypothetical degradation pathways of 3-Methyl-L-phenylalanine under various stress conditions.

References

Methodological & Application

Application Notes: A Practical Guide to the Incorporation of 3-Methyl-L-phenylalanine in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-canonical amino acids into peptide sequences is a key strategy for enhancing the therapeutic properties of peptides, such as metabolic stability, receptor affinity, and conformational rigidity. 3-Methyl-L-phenylalanine, a derivative of L-phenylalanine, introduces a methyl group on the phenyl ring, which increases its hydrophobicity.[1] This modification can be leveraged in the design of novel bioactive peptides and pharmaceuticals.[1] This document provides a detailed protocol for the incorporation of Fmoc-3-Methyl-L-phenylalanine into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2][3] The process is cyclical, with each cycle consisting of two main steps: the removal of the temporary Nα-protecting group (Fmoc deprotection) and the coupling of the next Nα-Fmoc-protected amino acid.[2][3]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry. Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

-

Weighing: Place the desired amount of resin (e.g., 2-chlorotrityl chloride, Wang, or Rink Amide resin) in a suitable reaction vessel.

-

Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Agitation: Gently agitate the resin suspension at room temperature for 30-60 minutes to ensure complete swelling.[4]

-

Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Standard SPPS Cycle for 3-Methyl-L-phenylalanine Incorporation

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain.

A. Fmoc Deprotection: This step removes the Fmoc protecting group from the N-terminus of the peptide-resin, preparing it for the next coupling reaction.

-

Add the deprotection solution (see Table 1) to the swollen or previously coupled resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[4][5]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent.[4] A positive Kaiser test should confirm the presence of a free primary amine.

B. Coupling of Fmoc-3-Methyl-L-phenylalanine: This step involves the activation of the carboxyl group of Fmoc-3-Methyl-L-phenylalanine and its subsequent reaction with the free amine on the resin.

-

Pre-activation: In a separate vial, dissolve Fmoc-3-Methyl-L-phenylalanine and the activation reagents (see Table 2 for common combinations) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For a sterically hindered amino acid like 3-Methyl-L-phenylalanine, a longer coupling time or a second coupling may be necessary to ensure the reaction goes to completion.[4]

-

Monitoring: Perform a Kaiser test (or other appropriate test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[6]

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin support and removes any side-chain protecting groups simultaneously.

-

Resin Preparation: After the final SPPS cycle, wash the peptide-resin thoroughly with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 4 hours.[7]

-

Cleavage: In a well-ventilated fume hood, add the cleavage cocktail (see Table 3) to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).[4]

-

Incubation: Agitate the mixture at room temperature for 2-3 hours.[4]

-

Peptide Precipitation: Filter the resin and collect the filtrate into a clean tube. Add the filtrate dropwise to a large volume of cold diethyl ether (e.g., 40 mL) to precipitate the crude peptide.[4]

-

Peptide Isolation:

-

Incubate the ether suspension at -20°C for at least 30 minutes.

-

Centrifuge the mixture to pellet the peptide and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Data Presentation: Reagent and Cocktail Compositions

The following tables summarize the compositions of the solutions and cocktails used in the protocols.

Table 1: Fmoc Deprotection Solution

| Component | Concentration | Solvent |

|---|

| Piperidine | 20% (v/v) | DMF |

Standard reagent for removing the Fmoc protecting group.[2][4][8]

Table 2: Common Coupling Reagent Combinations (per 1 eq. of amine on resin)

| Fmoc-Amino Acid | Activating Agent(s) | Base | Equivalents (AA:Activating:Base) | Solvent |

|---|---|---|---|---|

| Fmoc-3-Methyl-L-Phe-OH | HBTU / HOBt | DIPEA | 3 : 2.9 : 6 | DMF |

| Fmoc-3-Methyl-L-Phe-OH | HATU / HOAt | DIPEA or Collidine | 3 : 2.9 : 6 | DMF |

| Fmoc-3-Methyl-L-Phe-OH | DIC / OxymaPure | (None) | 3 : 3 | DMF |

Equivalents are a general guideline and may need optimization. HBTU/HOBt and HATU are common and efficient coupling reagents.[4][9][10][11]

Table 3: Standard Cleavage Cocktail (Reagent B type)

| Component | Percentage | Purpose |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 88% (v/v) | Cleavage and deprotection |

| Phenol | 5% (v/v) | Cation scavenger |

| Water | 5% (v/v) | Cation scavenger |

| Triisopropylsilane (TIS) | 2% (v/v) | Cation scavenger, reduces Trp oxidation[12] |

This is a widely used cleavage cocktail for routine peptide synthesis.[13] Scavengers are essential to prevent side reactions caused by reactive cations generated during deprotection.

Visualizations

Diagram 1: SPPS Workflow for Amino Acid Incorporation

Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Logical Flow from Synthesis to Final Product

Caption: Post-synthesis workup: Cleavage and peptide isolation process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

- 13. peptide.com [peptide.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-3-Methyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides incorporating Fmoc-3-Methyl-L-phenylalanine. This unnatural amino acid is a valuable building block for modifying peptides to enhance their hydrophobic character, metabolic stability, and biological activity.[1][2]

Introduction to Fmoc-3-Methyl-L-phenylalanine in SPPS

Fmoc-3-Methyl-L-phenylalanine [Fmoc-3-Me-L-Phe-OH] is a derivative of L-phenylalanine with a methyl group on the meta position of the phenyl ring. This modification introduces steric bulk and increases the hydrophobicity of the amino acid side chain. In peptide synthesis, the incorporation of Fmoc-3-Methyl-L-phenylalanine can lead to peptides with altered conformations and improved pharmacological properties, such as increased resistance to enzymatic degradation and enhanced membrane permeability.[3]

The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine allows for a well-established and mild deprotection strategy using a secondary amine, typically piperidine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][4]

Key Properties of Fmoc-3-Methyl-L-phenylalanine:

| Property | Value | Reference |

| CAS Number | 211637-74-0 | --INVALID-LINK-- |